5-Acetoxymethyl-2-furaldehyde

Description

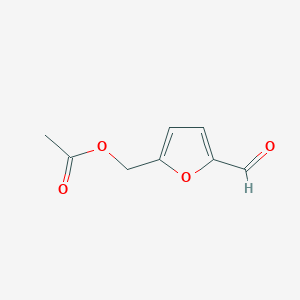

Structure

3D Structure

Properties

IUPAC Name |

(5-formylfuran-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVITTVTXPZTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147166 | |

| Record name | 5-Formylfurfuryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-58-3 | |

| Record name | 5-(Acetoxymethyl)-2-furaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10551-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formylfurfuryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formylfurfuryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formylfurfuryl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FORMYLFURFURYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH6180XYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of 5-Acetoxymethyl-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxymethyl-2-furaldehyde, a derivative of the versatile platform chemical 5-hydroxymethylfurfural (HMF), is a compound of significant interest in medicinal chemistry and drug development. Its furanic core and reactive functionalities make it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its chemical structure and properties is paramount for its application in drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data and experimental protocols are intended to serve as a comprehensive resource for researchers and scientists working with this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 89.56 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.604 | s | 1H | Aldehyde CHO |

| 7.522 | d | 1H | Furan H-3 |

| 6.808 | d | 1H | Furan H-4 |

| 5.155 | s | 2H | Methylene CH₂ |

| 2.081 | s | 3H | Acetyl CH₃ |

Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | Aldehyde C=O |

| 170.1 | Ester C=O |

| 158.5 | Furan C-2 |

| 153.0 | Furan C-5 |

| 122.8 | Furan C-3 |

| 112.5 | Furan C-4 |

| 57.8 | Methylene CH₂ |

| 20.7 | Acetyl CH₃ |

Note: The assignments are based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 & 2750 | Weak | C-H stretch (aldehyde) |

| ~1750-1730 | Strong | C=O stretch (ester) |

| ~1740-1720 | Strong | C=O stretch (aldehyde) |

| ~1600-1475 | Weak-Medium | C=C stretch (aromatic furan ring) |

| ~1300-1000 | Strong | C-O stretch (ester and ether) |

Note: These are characteristic absorption frequencies for the functional groups present in this compound.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 168 | 1.2 | [M]⁺ (Molecular Ion) |

| 126 | 100.0 | [M - CH₂CO]⁺ |

| 109 | 21.2 | [M - OCOCH₃]⁺ |

| 97 | 8.7 | [C₅H₅O₂]⁺ |

| 79 | 27.2 | [C₅H₃O]⁺ |

| 53 | 10.8 | [C₄H₅]⁺ |

| 43 | 27.5 | [CH₃CO]⁺ |

Data sourced from ChemicalBook.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for referencing the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J values).

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:

-

Direct Infusion: The sample is dissolved in a suitable volatile solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography, and the eluting components are introduced into the mass spectrometer.

-

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragment ions, which provide structural information.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for spectroscopic data analysis and the relationship between the different spectroscopic techniques in elucidating the structure of an organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Integration of Spectroscopic Data.

An In-depth Technical Guide to the Physicochemical Properties of 5-Acetoxymethyl-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Acetoxymethyl-2-furaldehyde, a furanic compound with emerging interest in various scientific fields, including flavor chemistry and drug discovery. This document summarizes key data, details experimental protocols, and presents visual workflows and pathways to support research and development activities.

Core Physicochemical Properties

This compound, also known as 5-formylfurfuryl acetate, is a derivative of 5-Hydroxymethylfurfural (5-HMF). Its chemical structure consists of a furan ring with an aldehyde group at the 2-position and an acetoxymethyl group at the 5-position.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₈H₈O₄ | [1][2][3] |

| Molecular Weight | 168.15 g/mol | [1][2][3] |

| CAS Number | 10551-58-3 | [1][2][3] |

| Appearance | Off-white to brown crystalline solid | [4] |

| Melting Point | 53-55 °C | [3][4][5] |

| Boiling Point | 122 °C at 2 mmHg | [4][5] |

| Solubility | Slightly soluble in chloroform and methanol.[4][5] Soluble in water (1.028 x 10⁴ mg/L at 25 °C, estimated).[6] | |

| Flash Point | 107.78 °C (226.00 °F) | [6] |

| Density | 1.230 g/cm³ (estimate) | [4] |

| Refractive Index | 1.4611 (estimate) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.155 (Crippen Calculated) | [7] |

Spectral Data

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 9.46 (s, 1H, -CHO), 7.10 (d, 1H, furan-H), 6.46 (d, 1H, furan-H), 4.96 (s, 2H, -CH₂-), 1.94 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 177.7, 170.5, 155.4, 152.6, 122.5, 112.5, 57.6, 20.4 |

| Infrared (IR) | Key absorptions (cm⁻¹): 3124, 2923, 2847 (C-H), 1744 (C=O, ester), 1679 (C=O, aldehyde), 1025 (C-O) |

| Mass Spectrometry (MS) | m/z: 168 (M+), 126, 109, 97, 81, 79, 53, 43 |

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound.

Synthesis of this compound

This method involves the formylation of furfuryl acetate using a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Procedure:

-

A solution of N,N-dimethylformamide (414.17 mmol) in 1,2-dichloroethane (200 ml) is cooled to 0 °C.

-

Phosphoryl chloride (310.63 mmol) is added dropwise over 5 minutes.

-

The mixture is stirred at 0 °C for 45 minutes.

-

Furfuryl acetate (107.04 mmol) is then added over 5 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The resulting black solution is neutralized with a 15% aqueous sodium carbonate (Na₂CO₃) solution.

-

The product is extracted with diethyl ether (3 x 150 mL).

-

The combined organic layers are washed with distilled water and a saturated aqueous sodium chloride (NaCl) solution.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by chromatography.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of furanic compounds. While specific methods for this compound are not extensively published, a method adapted from the analysis of the related compound 5-Hydroxymethylfurfural (5-HMF) is provided below.

Apparatus:

-

High-Performance Liquid Chromatograph

-

UV-Vis Detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer

Procedure:

-

Mobile Phase Preparation: A typical mobile phase is a gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. For example, a gradient could start at 10% acetonitrile and increase to 90% over 20 minutes.

-

Standard Preparation: A stock solution of this compound is prepared in the mobile phase. A series of dilutions are then made to create a calibration curve.

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 280 nm

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Synthesis workflow for this compound.

Analytical Workflow

The diagram below outlines a general workflow for the analysis of this compound using HPLC.

Caption: General analytical workflow using HPLC.

Putative Signaling Pathway

While the direct signaling pathways of this compound are not well-elucidated, its precursor, 5-HMF, has been shown to have biological activities. The following diagram illustrates a hypothetical signaling pathway based on the known effects of related furanic compounds, which may involve modulation of oxidative stress and inflammatory responses. This is a speculative pathway and requires experimental validation for this compound.

Caption: Putative signaling pathway for this compound.

References

- 1. This compound | C8H8O4 | CID 66349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10551-58-3 | FA05450 [biosynth.com]

- 3. This compound 99 10551-58-3 [sigmaaldrich.com]

- 4. This compound CAS#: 10551-58-3 [amp.chemicalbook.com]

- 5. This compound | 10551-58-3 [chemicalbook.com]

- 6. This compound, 10551-58-3 [thegoodscentscompany.com]

- 7. This compound (CAS 10551-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Literature review on the synthesis of 5-Acetoxymethyl-2-furaldehyde

An In-Depth Technical Guide to the Synthesis of 5-Acetoxymethyl-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the synthesis of this compound (AMF), a value-added derivative of the biomass-derived platform chemical 5-Hydroxymethylfurfural (HMF). AMF's increased hydrophobicity and stability compared to HMF make it an attractive intermediate in the synthesis of biofuels, polymers, and pharmaceuticals. This document details various synthetic routes, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Introduction

This compound (AMF) is a furanic compound that has garnered significant interest as a stable and versatile intermediate.[1] Its synthesis is primarily centered around the modification of 5-Hydroxymethylfurfural (HMF), a key bio-based platform molecule. The acetylation of HMF's hydroxyl group to an acetoxymethyl group enhances its properties for various applications by improving its thermal stability and making it less hydrophilic.[2] This guide explores the prevalent methods for AMF synthesis, including the direct acetylation of HMF, multi-step synthesis from carbohydrates, and other notable approaches.

Synthetic Pathways

Several pathways for the synthesis of AMF have been reported in the literature. The most common strategies start from readily available bio-based materials like fructose or HMF.

General Synthesis Overview

The primary methods for synthesizing AMF can be categorized into two main approaches: the direct conversion of HMF or the conversion of carbohydrates. The following diagram illustrates these general pathways.

Caption: General synthetic routes to this compound.

Detailed Synthesis from Fructose

A prominent two-step method involves the enzymatic conversion of D-fructose to 1,6-diacetylfructose (DAF), followed by the acid-catalyzed dehydration of DAF to AMF. This pathway offers a sustainable approach utilizing enzymes and heterogeneous catalysts.

Caption: Two-step synthesis of AMF from D-fructose.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Acetylation of HMF with Isopropenyl Acetate

This method describes a base-catalyzed acetylation of HMF.

Procedure:

-

A 5-mL round-bottomed flask is equipped with a condenser and a magnetic stir bar.

-

The flask is charged with HMF (0.5 mmol), isopropenyl acetate (1.5 equivalents), and a catalyst (e.g., 15 wt% of a solid base catalyst).[3]

-

The mixture is heated to the desired temperature (e.g., 30-90 °C) under atmospheric pressure.[3]

-

The reaction progress is monitored by taking aliquots at intervals and analyzing them by GC/MS to determine the conversion of HMF and selectivity towards AMF.[3]

-

Upon completion, the catalyst is filtered off, and the excess isopropenyl acetate is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography.

Synthesis from Fructose via 1,6-Diacetylfructose (DAF)

This two-step process involves an initial enzymatic transesterification followed by dehydration.

3.2.1. Enzymatic Transesterification of D-Fructose to DAF

Procedure:

-

To a flask, add 50 mg of D-fructose, 5 mL of a suitable solvent (e.g., THF or 1,4-dioxane), and 80 µL of vinyl acetate (3 equivalents).[4]

-

Add 50 mg of immobilized lipase (e.g., Novozym 435).[4]

-

The reaction mixture is stirred at 300 rpm and maintained at 45 °C for 5 hours.[4]

-

After the reaction, the lipase is removed by filtration.

-

The filtrate is concentrated by rotary evaporation and further dried under vacuum to yield DAF as a slightly yellow syrup.[4]

3.2.2. Dehydration of DAF to AMF

Procedure:

-

Dissolve 50 mg of DAF in 5 mL of an organic solvent (e.g., a mixture of DMSO and 1,4-dioxane).[4]

-

Add 50 mg of a solid acid catalyst, such as Amberlyst 15.[4]

-

The mixture is stirred at 300 rpm and heated to 120 °C for 8 hours.[4]

-

After the reaction, the Amberlyst 15 is removed by filtration.

-

The resulting solution containing AMF is analyzed by HPLC and GC-MS.[4]

-

For purification, the solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation.[4]

Vilsmeier-Haack Synthesis of 5-Formyl-furfuryl acetate

This method is a key step in an alternative route to AMF starting from furfuryl acetate.

Procedure:

-

A mixture of N,N-dimethylformamide (414.17 mmol) and 1,2-dichloroethane (200 mL) is cooled to 0 °C.[5]

-

POCl₃ (310.63 mmol) is added over a period of 5 minutes.[5]

-

The mixture is stirred at 0 °C for 45 minutes.[5]

-

Furfuryl acetate (107.04 mmol) is then added over 5 minutes.[5]

-

The reaction mixture is allowed to stand at room temperature for 24 hours.[5]

-

The resulting black solution is neutralized with a 15% aqueous Na₂CO₃ solution and extracted with diethyl ether (3 x 150 mL).[5]

-

The combined ether extracts are washed several times with distilled water and a saturated aqueous solution of NaCl.[5]

-

The solvent is removed on a rotary evaporator to yield the crude product, which can be further purified.[5]

Direct Synthesis from Fructose using ZnCl₂/Acetic Acid

This one-pot method directly converts fructose to AMF.

Procedure:

-

In a 100 mL round-bottomed flask fitted with a reflux condenser and a magnetic stir bar, add glacial acetic acid (20 mL).

-

Sequentially add D-fructose (1.002 g, 5.57 mmol) and anhydrous ZnCl₂ (3 g, 22.01 mmol).

-

Place the flask in a preheated oil bath at 100 °C and stir the mixture at 400 rpm for 6 hours.

-

After the reaction, cool the mixture to room temperature and dilute it with water.

-

Extract the product with chloroform and evaporate the solvent under reduced pressure.

-

The crude product is purified by passing it through a plug of silica gel to yield AMF.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes to AMF, allowing for a comparative analysis of their efficiencies.

Acetylation of 5-Hydroxymethylfurfural (HMF)

| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | AMF Yield (%) | Reference |

| K₂CO₃ | Isopropenyl Acetate | Isopropenyl Acetate | 60 | 1 | >99 | 95 | [3] |

| Amberlyst-15 | Isopropenyl Acetate | Isopropenyl Acetate | 60 | 3 | 75 | 70 | [3] |

| Acetic Anhydride | Acetic Anhydride | Pyridine | Room Temp. | - | - | High | [6] |

Two-Step Synthesis from D-Fructose

Step 1: Enzymatic Transesterification to 1,6-diacetylfructose (DAF)

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | DAF Yield (%) | Reference |

| Novozym 435 | Vinyl Acetate | THF | 45 | 5 | 94.6 | [4] |

| Novozym 435 | Vinyl Acetate | 1,4-Dioxane | 45 | 5 | - | [4] |

Step 2: Dehydration of DAF to this compound (AMF)

| Catalyst | Solvent | Temperature (°C) | Time (h) | AMF Yield (%) | HMF Yield (%) | Reference |

| Amberlyst 15 | DMSO | 120 | 8 | 23.6 | 8.2 | [4] |

| H₂SO₄ | DMSO | - | - | 86.6 | - | [4] |

| Amberlyst 15 | Dioxane:DMSO (9:1) | 120 | 24 | 65 | 15 | [7] |

Direct Synthesis from Carbohydrates

| Starting Material | Catalyst | Co-catalyst/Solvent | Temperature (°C) | Time (h) | AMF Yield (%) | Reference |

| Fructose | ZnCl₂ | Acetic Acid | 100 | 6 | 80 | [8] |

| Glucose | ZnCl₂ | Acetic Acid | 100 | 6 | 60 | [8] |

Conclusion

The synthesis of this compound can be achieved through several effective routes, with the choice of method depending on the desired scale, available starting materials, and sustainability considerations. The direct acetylation of HMF offers a straightforward approach with high yields, particularly with base catalysts. The two-step conversion of fructose provides a bio-catalytic alternative, though it may require further optimization of the dehydration step to maximize AMF selectivity. The one-pot synthesis from carbohydrates using Lewis acid catalysts in acetic acid presents a promising and efficient method for direct conversion. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Enzymatic synthesis of fructose 1,6-diphosphate with ATP regeneration in a batch reactor and a semibatch reactor using purified enzymes of Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arts.units.it [arts.units.it]

- 4. Conversion of D-fructose to 5-acetoxymethyl-2-furfural Using Immobilized Lipase and Cation Exchange Resin | MDPI [mdpi.com]

- 5. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

The Emergence of 5-Acetoxymethyl-2-furaldehyde in Food Products: A Technical Guide

An In-depth Examination of the Natural Occurrence, Formation, and Analysis of a Novel Flavor Compound

Abstract

5-Acetoxymethyl-2-furaldehyde (AMF) is a furanic compound increasingly identified in a variety of food products, particularly those undergoing thermal processing and aging. As an ester of the well-known heat-induced contaminant 5-hydroxymethylfurfural (HMF), AMF's presence in the food supply warrants a comprehensive understanding of its origins, the methodologies for its detection, and its potential physiological implications. This technical guide provides a detailed overview of the natural occurrence of AMF in foods, elucidates its formation pathways, presents state-of-the-art analytical protocols for its quantification, and summarizes the current toxicological data. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development.

Introduction

This compound (AMF) is a derivative of 5-hydroxymethylfurfural (HMF) characterized by the substitution of the hydroxyl group with an acetoxy group. While HMF has been extensively studied as an indicator of heat treatment and storage conditions in various foods, AMF has more recently emerged as a compound of interest due to its contribution to the sensory profile of certain food products. Notably, it has been identified as a sweet taste modulator.[1][2][3] The formation of AMF is intrinsically linked to the presence of its precursor, HMF, and an acetyl donor, typically acetic acid, both of which are common constituents in many processed and fermented foods.

This guide aims to consolidate the current scientific knowledge on AMF in food products, providing a technical resource for its study.

Natural Occurrence of this compound in Foods

The natural occurrence of AMF has been confirmed in a limited but growing number of food products. Its presence is most prominently documented in aged balsamic vinegars, where it contributes to the characteristic sweet taste.[2][3] It has also been identified as a volatile flavor compound in berry cactus (Myrtillocactus geometrizans). Given its formation mechanism, it is plausible that AMF is present in other food matrices where HMF and acetic acid coexist, such as certain aged fruit products, fermented beverages, and coffees. However, comprehensive quantitative surveys across a wide range of food items are not yet widely available.

Data Presentation: Quantitative Occurrence of this compound

The following table summarizes the reported concentrations of AMF in various food products. The data is primarily derived from studies on balsamic vinegar, highlighting the need for broader quantitative analysis in other food categories.

| Food Product | Concentration Range (mg/L or mg/kg) | Analytical Method Used | Reference |

| Traditional Balsamic Vinegar of Modena (TBV) | Higher concentrations observed compared to Balsamic Vinegar of Modena (BV) | HPLC-MS/MS, qNMR | [2][3] |

| Balsamic Vinegar of Modena (BV) | Lower concentrations observed compared to Traditional Balsamic Vinegar of Modena (TBV) | HPLC-MS/MS, qNMR | [2][3] |

| Berry Cactus (Myrtillocactus geometrizans) | Identified as a volatile component; quantitative data not specified | Not specified | [4] |

Formation Pathways of this compound

The primary formation pathway of AMF in food is the esterification of 5-hydroxymethylfurfural (HMF) with acetic acid.[3] This reaction is contingent on the prior formation of HMF, which is a well-established product of carbohydrate degradation through two main non-enzymatic browning reactions: the Maillard reaction and caramelization.

-

Maillard Reaction: This complex series of reactions occurs between reducing sugars and amino acids upon heating, leading to the formation of a diverse array of flavor and color compounds, including HMF.

-

Caramelization: This process involves the dehydration and degradation of sugars at high temperatures, also resulting in the generation of HMF.

Once HMF is formed in a food matrix containing acetic acid, an environment conducive to esterification can lead to the synthesis of AMF. Acetic acid is a common component in fermented foods and beverages, such as vinegar, and can also be formed during the degradation of other food components.

The following diagram illustrates the key steps in the formation of AMF in food products.

Experimental Protocols for Analysis

The analysis of AMF in complex food matrices requires robust and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most suitable methods for the quantification of AMF. The protocols for HMF analysis are largely adaptable for AMF.

Sample Preparation

A generic sample preparation workflow for the analysis of AMF in food is outlined below. The specific steps may need optimization based on the food matrix.

References

Chemical structure and functional groups of 5-Acetoxymethyl-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxymethyl-2-furaldehyde (AMF) is a versatile furanic compound derived from renewable biomass resources. Its unique chemical structure, featuring an aldehyde, an acetate ester, and a furan ring, makes it a valuable platform chemical and a key intermediate in the synthesis of a wide range of value-added products. This technical guide provides an in-depth overview of the chemical structure, functional groups, physicochemical properties, and synthesis of this compound. It also explores its current and potential applications, particularly in the pharmaceutical and flavor industries. Detailed experimental protocols for its synthesis and comprehensive spectral data are included to support further research and development.

Chemical Structure and Functional Groups

This compound possesses a furan ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with an acetoxymethyl group.[1] The core functional groups that dictate its chemical reactivity and properties are:

-

Furan Ring: An aromatic five-membered heterocycle containing one oxygen atom.

-

Aldehyde Group (-CHO): A reactive functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition.

-

Ester Group (-COOCH₃): An acetate ester that can be hydrolyzed to the corresponding alcohol, 5-Hydroxymethylfurfural (HMF).

The presence of these functional groups allows for a wide array of chemical modifications, making AMF a versatile building block in organic synthesis.

Molecular Formula: C₈H₈O₄[1] IUPAC Name: (5-formylfuran-2-yl)methyl acetate[2] CAS Registry Number: 10551-58-3[1] SMILES: CC(=O)OCC1=CC=C(O1)C=O[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in various experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 168.15 g/mol | |

| Melting Point | 53-55 °C | [4] |

| Boiling Point | 122 °C at 2 mmHg | [4] |

| Flash Point | 107.78 °C (226.00 °F) | [5] |

| Density | 1.230 g/cm³ | [6] |

| Solubility | Soluble in water (1.028e+004 mg/L @ 25 °C, est.), slightly soluble in chloroform and methanol. | [4][5] |

| Appearance | Off-white crystalline solid. | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Data/Reference |

| ¹H NMR | Data available from various sources. |

| ¹³C NMR | Spectra available, for instance, from Aldrich Chemical Company, Inc.[2] |

| Infrared (IR) Spectroscopy | IR spectra are available and can be found in the NIST Chemistry WebBook.[1][7][8][9] |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) are accessible through the NIST Chemistry WebBook.[1][10][11] |

| Gas Chromatography (GC) | Retention indices on polar columns are documented.[12][13] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from biomass-derived precursors.

Synthesis from Furfuryl Acetate via Vilsmeier-Haack and Wittig Reactions

A two-step synthesis starting from furfuryl acetate provides an efficient route to this compound.[14][15]

Experimental Protocol:

Step 1: Synthesis of 5-formyl-furfuryl acetate (this compound)

This step involves a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[14][15] While the specific experimental details for this step are not fully elaborated in the provided search results, the general procedure for a Vilsmeier-Haack reaction on a furan ring would involve the slow addition of POCl₃ to a solution of the furan derivative in DMF, typically at reduced temperatures, followed by heating to complete the reaction and subsequent aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde.

Step 2: Conversion to 5-Acetoxymethyl-2-vinylfuran (Optional Follow-on Reaction)

The aldehyde group of this compound can be converted to a vinyl group via a Wittig reaction.[14]

-

Methyltriphenylphosphonium bromide (34.44 mmol) and diethyl ether (150 mL) are cooled to 0 °C under an argon atmosphere.

-

While stirring, sodium hydride (NaH, 68.87 mmol) is added to the slurry.

-

The mixture is stirred at 0 °C for 1 hour.

-

This compound (22.96 mmol) dissolved in diethyl ether (20 mL) is added slowly.

-

The resulting black mixture is stirred for 24 hours and then neutralized with a 15% aqueous solution of sodium carbonate (Na₂CO₃).

-

The aqueous layer is extracted three times with diethyl ether (100 mL each).

-

The combined organic phases are purified by vacuum distillation (P = 2 × 10⁻¹ mbar, T = 50 °C) to yield an orange oil.[14]

One-Pot Synthesis from Carbohydrates

A one-pot synthesis from carbohydrates using a zinc chloride/acetic acid catalyst system has been developed.[16][17] This method is particularly attractive as it utilizes renewable starting materials.

Experimental Protocol:

While the specific, detailed protocol is part of a larger study, the key aspects of the reaction conditions are as follows:

-

Reactants: Fructose (as a model carbohydrate).

-

Catalyst System: Zinc chloride (ZnCl₂) in acetic acid (AcOH).

-

Solvent and Reagent: Acetic acid serves as the catalyst, reagent, and solvent.[17]

-

Temperature: The reaction temperature is a critical parameter, with a significant improvement in yield observed at 100 °C.[16]

-

Reaction Time: A reaction time of 6 hours at 100 °C resulted in a 75% yield of this compound.[16]

It was noted that higher concentrations of ZnCl₂ or fructose led to the formation of undesired by-products ("humins") and a decrease in the yield of the target molecule.[16]

Applications and Biological Relevance

This compound is a compound of interest in several fields, primarily due to its origins from renewable resources and its versatile chemical nature.

-

Flavor and Fragrance Industry: It is a volatile flavor compound found in foods such as berrycactus and is considered a potential sweet taste modulator in traditional balsamic vinegar of Modena.[4][18] It has a characteristic baked bread odor.[5]

-

Pharmaceutical and Agrochemical Synthesis: As a furan derivative, it serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.[19][20] Its furan core and reactive aldehyde group are key features for constructing novel drug candidates and agrochemicals.[20] The compound has been noted to exhibit antifungal and anticancer properties and may inhibit bacterial growth.[19]

-

Biomaterials and Polymers: Furan-based compounds are increasingly being investigated as precursors for the development of sustainable polymers and materials.[21]

Logical and Experimental Workflows

The synthesis of this compound and its subsequent transformations can be visualized as logical workflows.

Caption: Synthesis of 5-Acetoxymethyl-2-vinylfuran from furfuryl acetate.

Caption: One-pot synthesis of this compound from carbohydrates.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[2] Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this compound.[18] It is also classified as a combustible solid.[18]

Conclusion

This compound is a highly functionalized and valuable platform chemical with significant potential in various industrial sectors. Its synthesis from renewable resources further enhances its appeal as a sustainable chemical intermediate. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and professionals in drug development, materials science, and related fields. The detailed experimental protocols and compiled data serve as a foundation for future innovation and utilization of this versatile furan derivative.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H8O4 | CID 66349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H8O4) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 10551-58-3 [amp.chemicalbook.com]

- 5. This compound, 10551-58-3 [thegoodscentscompany.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound(10551-58-3) IR Spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound(10551-58-3) MS [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-乙酰氧基甲基-2-呋喃醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 19. This compound | 10551-58-3 | FA05450 [biosynth.com]

- 20. nbinno.com [nbinno.com]

- 21. mdpi.com [mdpi.com]

Navigating the Stability Landscape of 5-Acetoxymethyl-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxymethyl-2-furaldehyde (AMF), a derivative of the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF), is gaining traction in medicinal chemistry and drug development. Its enhanced lipophilicity compared to HMF offers potential advantages in formulation and delivery. However, the inherent reactivity of the furan ring and the presence of both an aldehyde and an ester functional group necessitate a thorough understanding of its thermal and hydrolytic stability. This technical guide provides an in-depth analysis of the stability profile of AMF, offering insights into its degradation pathways, quantitative stability data under various stress conditions, and detailed experimental protocols for its assessment. This information is crucial for ensuring the quality, safety, and efficacy of AMF-containing pharmaceutical products.

Introduction

This compound (AMF) is a furanic compound that serves as a key intermediate in the synthesis of various high-value chemicals and pharmaceutical ingredients.[1][2] While often cited for its improved handling and purification characteristics over its precursor, 5-hydroxymethylfurfural (HMF), due to its crystalline nature and reduced hydrophilicity, the stability of AMF itself is a critical parameter that dictates its viability in drug development and other applications.[3] The presence of a reactive aldehyde group, a furan ring susceptible to oxidation and polymerization, and an ester moiety prone to hydrolysis presents a complex stability challenge.[4][5]

For drug development professionals, understanding the degradation kinetics and byproducts of AMF is paramount for establishing appropriate storage conditions, defining shelf-life, and ensuring the safety and efficacy of the final drug product.[6] This guide consolidates the available knowledge on the thermal and hydrolytic stability of AMF, drawing parallels from the extensively studied HMF, and provides a framework for its systematic evaluation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of AMF is essential for interpreting its stability behavior.

| Property | Value | Reference |

| Chemical Formula | C₈H₈O₄ | [7] |

| Molecular Weight | 168.15 g/mol | |

| CAS Number | 10551-58-3 | [7] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 53-55 °C | |

| Solubility | Soluble in water (1.028e+004 mg/L @ 25 °C, est.) | [8] |

| Flash Point | 107.78 °C | [8] |

Thermal Stability of this compound

Elevated temperatures can induce the degradation of AMF, leading to the formation of various byproducts. While specific kinetic data for AMF is limited, the thermal decomposition of the closely related HMF has been studied and provides valuable insights. The primary thermal degradation pathways for HMF involve dimerization and the formation of 5-methylfurfural and 2,5-furandicarboxaldehyde.[5] For AMF, similar degradation of the furan ring is expected, alongside potential reactions involving the acetoxymethyl group.

Quantitative Thermal Degradation Data (Illustrative)

The following table presents illustrative data on the thermal degradation of AMF at various temperatures, based on anticipated behavior similar to HMF. It is important to note that this data is hypothetical and should be confirmed by experimental studies.

| Temperature (°C) | Time (hours) | AMF Remaining (%) | Major Degradation Products |

| 40 | 24 | >99 | - |

| 60 | 24 | 98 | Trace impurities |

| 80 | 24 | 92 | 5-Hydroxymethyl-2-furaldehyde, Acetic Acid, Furanic Polymers |

| 100 | 24 | 85 | 5-Hydroxymethyl-2-furaldehyde, Acetic Acid, Furanic Polymers, 5-Methylfurfural |

| 120 | 24 | 75 | 5-Hydroxymethyl-2-furaldehyde, Acetic Acid, Furanic Polymers, 5-Methylfurfural, 2,5-Furandicarboxaldehyde |

Hydrolytic Stability of this compound

The hydrolytic stability of AMF is a critical concern, particularly due to the presence of the acetoxymethyl ester linkage. Hydrolysis can be catalyzed by both acids and bases, leading to the formation of 5-hydroxymethylfurfural (HMF) and acetic acid. The furan ring and aldehyde group can also undergo further degradation under these conditions.

Quantitative Hydrolytic Degradation Data (Illustrative)

The following table provides an illustrative overview of the hydrolytic stability of AMF across a range of pH values. This data is extrapolated from the known behavior of esters and furanic compounds and requires experimental verification.

| pH | Temperature (°C) | Time (hours) | AMF Remaining (%) | Major Degradation Products |

| 2.0 | 25 | 24 | 90 | 5-Hydroxymethyl-2-furaldehyde, Acetic Acid |

| 4.0 | 25 | 24 | 98 | 5-Hydroxymethyl-2-furaldehyde, Acetic Acid (trace) |

| 7.0 | 25 | 24 | >99 | - |

| 9.0 | 25 | 24 | 95 | 5-Hydroxymethyl-2-furaldehyde, Acetic Acid |

| 11.0 | 25 | 24 | 80 | 5-Hydroxymethyl-2-furaldehyde, Acetic Acid, Furanic Polymers |

Degradation Pathways

The degradation of AMF can proceed through several pathways, primarily involving the hydrolysis of the ester group and reactions of the furan ring and aldehyde function.

Hydrolytic Degradation Pathway

The primary hydrolytic degradation pathway involves the cleavage of the ester bond to yield HMF and acetic acid. This reaction can be followed by further degradation of HMF, especially under harsh pH and temperature conditions.

Caption: Hydrolytic degradation of AMF to HMF and acetic acid.

Thermal Degradation Pathway

Thermal stress can lead to more complex degradation pathways, including the formation of furanic polymers and other smaller molecules, analogous to the thermal degradation of HMF.

Caption: Potential thermal degradation pathways of AMF.

Experimental Protocols for Stability Assessment

A robust assessment of AMF stability requires well-defined experimental protocols. The following sections outline a general approach based on ICH guidelines for forced degradation studies.[6][9]

General Experimental Workflow

Caption: General workflow for forced degradation studies of AMF.

Thermal Stability Protocol

-

Sample Preparation: Accurately weigh AMF into vials. For solid-state studies, use the crystalline material. For solution-state studies, dissolve AMF in a suitable inert solvent.

-

Stress Conditions: Place the vials in calibrated ovens at various temperatures (e.g., 40, 60, 80, 100, 120 °C).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).

-

Sample Analysis: Cool the samples to room temperature. Dilute with an appropriate mobile phase and analyze by a stability-indicating HPLC method.

Hydrolytic Stability Protocol

-

Sample Preparation: Prepare solutions of AMF in various buffered solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 11).

-

Stress Conditions: Store the solutions at a constant temperature (e.g., 25 °C or an accelerated temperature like 40 °C).

-

Time Points: Collect aliquots at specified times (e.g., 0, 6, 12, 24 hours).

-

Sample Analysis: Neutralize the samples if necessary, then dilute and analyze using a validated HPLC method.

Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial for separating the parent compound from its degradation products.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% phosphoric acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While this compound presents potential advantages in drug development, a comprehensive understanding of its thermal and hydrolytic stability is non-negotiable. This technical guide has provided a framework for this understanding by extrapolating from the known stability of HMF and outlining systematic approaches for experimental evaluation. The primary degradation pathways are anticipated to be the hydrolysis of the ester group to form HMF and acetic acid, and thermal degradation of the furan ring. Rigorous forced degradation studies, employing validated stability-indicating analytical methods, are essential to quantify the degradation kinetics and identify potential degradants. The information generated from such studies is critical for the development of stable formulations, the establishment of appropriate storage conditions, and ultimately, ensuring the safety and efficacy of novel therapeutics derived from AMF.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 10551-58-3 | FA05450 [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. This compound | C8H8O4 | CID 66349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 10551-58-3 [thegoodscentscompany.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Genesis of a Bio-based Platform Chemical: An In-depth Technical Guide to the Formation Pathways of 5-Acetoxymethyl-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

5-Acetoxymethyl-2-furaldehyde (AMF) is emerging as a significant bio-based platform chemical, offering a more hydrophobic and thermally stable alternative to its precursor, 5-hydroxymethylfurfural (HMF). Its potential applications span the synthesis of novel polymers, biofuels, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the primary formation pathways of AMF, detailing the reaction mechanisms, experimental protocols, and quantitative data to support further research and development in this promising field.

Core Formation Pathways of this compound

The synthesis of AMF predominantly proceeds through two main strategies: the direct acetylation of 5-hydroxymethylfurfural (HMF) and a two-step conversion from carbohydrates like fructose and glucose. Each pathway offers distinct advantages and challenges in terms of feedstock availability, reaction efficiency, and catalyst systems.

Direct Acetylation of 5-Hydroxymethylfurfural (HMF)

The most straightforward route to AMF is the acetylation of HMF, where the hydroxyl group of HMF is esterified. This pathway is attractive when HMF is readily available as a starting material.

A typical procedure involves reacting HMF with an acetylating agent, such as isopropenyl acetate, in the presence of a catalyst.[1] This method can achieve high yields of AMF.[1]

Two-Step Conversion from Fructose

Fructose is a preferred starting material for AMF synthesis due to its furanose structure, which facilitates dehydration to the furan ring. The process is typically a two-step reaction.[2]

-

Step 1: Trans-esterification to 1,6-diacetylfructose (DAF). In this enzymatic step, fructose is reacted with an acyl donor like vinyl acetate in the presence of an immobilized lipase, such as Novozym 435. This reaction selectively acetylates the primary hydroxyl groups of fructose to yield 1,6-diacetylfructose (DAF).[2]

-

Step 2: Dehydration of DAF to AMF. The DAF intermediate is then subjected to acid-catalyzed dehydration to form AMF. This step can be carried out using either homogeneous acids like sulfuric acid or heterogeneous catalysts such as cation exchange resins (e.g., Amberlyst 15).[2] The choice of solvent is critical in this step, with mixtures of aprotic polar solvents and dioxane showing improved yields.[3]

Hybrid Conversion from Glucose

Glucose, being the most abundant monosaccharide, is a highly desirable feedstock. However, its conversion to furan derivatives is more complex than that of fructose. The pathway from glucose to AMF involves an initial isomerization step.[3][4]

-

Step 1: Isomerization of Glucose to Fructose. Glucose is first isomerized to fructose, a reaction often catalyzed by glucose isomerase.[3][5] This step can be performed in aqueous or organic solvent systems.[4]

-

Step 2 & 3: Trans-esterification and Dehydration. The resulting fructose is then converted to AMF via the same two-step process described for the fructose pathway: trans-esterification to DAF followed by dehydration.[3] A hybrid system can be designed where isomerization and esterification occur, followed by the dehydration of the resulting DAF.[3][4]

Quantitative Data on AMF Synthesis

The following tables summarize key quantitative data from various reported synthesis pathways for AMF, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of AMF from Fructose via a Two-Step Process

| Starting Material | Intermediate | Catalyst (Step 1) | Catalyst (Step 2) | Solvent (Step 2) | Temperature (°C) | Time (h) | DAF Yield (%) | AMF Yield (%) | Reference |

| D-Fructose | 1,6-diacetylfructose (DAF) | Novozym 435 | H₂SO₄ | DMSO | - | - | 94.6 | 86.6 | [2] |

| D-Fructose | 1,6-diacetylfructose (DAF) | Novozym 435 | Amberlyst 15 | DMSO/Dioxane | 120 | 8 | 94.6 | 53.7 (overall) | [2] |

Table 2: Hybrid Conversion of Glucose to AMF

| Starting Material | Intermediate | Catalyst | Solvent | Temperature (°C) | Time (h) | AMF Yield (%) | HMF Yield (%) | Reference |

| Glucose | 1,6-diacetylfructose (DAF) | Glucose Isomerase, Novozym 435, Amberlyst 15 | Dioxane/DMSO (9:1) | 60 (isomerization/esterification), 120 (dehydration) | 15 (isomerization), 4 (esterification), 24 (dehydration) | 65 | 15 | [3][5] |

Table 3: Direct Acetylation of HMF to AMF

| Starting Material | Acetylating Agent | Catalyst | Temperature (°C) | Time (h) | AMF Yield (%) | Reference |

| HMF | Isopropenyl Acetate | - | Reflux (80) | 2 | 96 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the formation of AMF.

Protocol 1: Two-Step Synthesis of AMF from D-Fructose[2]

Step 1: Trans-esterification of D-Fructose to 1,6-diacetylfructose (DAF)

-

Dissolve 50 mg of D-fructose in 5 mL of a suitable organic solvent (e.g., THF or dioxane).

-

Add 50 mg of immobilized lipase (Novozym 435) and 0.077 mL of vinyl acetate (3 equivalents).

-

Stir the mixture at 500 rpm and 60°C for the optimal reaction time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, separate the enzyme by filtration for reuse.

-

Evaporate the solvent to obtain crude DAF.

Step 2: Dehydration of DAF to AMF

-

Dissolve 50 mg of the obtained DAF in 5 mL of a solvent mixture, such as DMSO and dioxane.

-

Add 50 mg of a cation exchange resin (Amberlyst 15) as the acid catalyst.

-

Stir the reaction mixture at 300 rpm and 120°C for 8 hours.

-

After cooling, filter the solid catalyst.

-

The final product, AMF, can be purified from the reaction mixture by vacuum distillation at 106-109°C to achieve high purity.[2]

Protocol 2: Hybrid Conversion of Glucose to AMF[3][5]

Step 1: Isomerization of Glucose to Fructose

-

Prepare a solution of 1.0 g of glucose in 100 mL of a solvent mixture (e.g., 10% H₂O in THF).

-

Add 1.0 g of glucose isomerase to the solution.

-

Stir the reaction at 300 rpm and 60°C for 15 hours.[5]

-

Separate the glucose isomerase by filtration.

-

Remove the solvent from the filtrate using a rotary evaporator.

Step 2: Trans-esterification of the Glucose and Fructose Mixture

-

To the residue from Step 1, add 100 mL of a suitable solvent and 1.0 g of lipase (e.g., Novozym 435).

-

Add 1.54 mL of vinyl acetate (3 equivalents) as the acyl donor.

-

Stir the reaction at 300 rpm and 60°C for 4 hours.[5]

-

Filter to remove the lipase and evaporate the solvent.

Step 3: Dehydration to AMF

-

Dissolve the resulting mixture containing DAF in a mixed solvent of dioxane and DMSO (9:1).

-

Add a cation exchange resin (Amberlyst 15).

-

Heat the reaction at 120°C with stirring for 24 hours.[5]

-

Filter the catalyst and purify the AMF from the resulting solution.

Protocol 3: Direct Acetylation of HMF to AMF[1]

-

In a 5-mL round-bottom flask equipped with a condenser and a magnetic stir bar, charge a mixture of HMF (0.5 mmol) and isopropenyl acetate (1.5 equivalents).

-

Heat the flask to the desired temperature (e.g., reflux at 80°C).

-

Monitor the reaction progress by GC/MS.

-

After completion (typically 2 hours), the excess solvent can be removed by rotary evaporation to yield the AMF product.

Visualization of Formation Pathways

The following diagrams, generated using Graphviz, illustrate the key formation pathways of this compound.

References

The Emergence of 5-Acetoxymethyl-2-furaldehyde in Maillard Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Acetoxymethyl-2-furaldehyde (AMF), a furanic compound increasingly recognized for its role in the Maillard reaction and its impact on food chemistry and sensory science. While its precursor, 5-hydroxymethylfurfural (HMF), has been extensively studied, AMF presents a new frontier in understanding the complex network of reactions that contribute to the flavor, color, and potential bioactivity of thermally processed foods. This document synthesizes the current knowledge on AMF, focusing on its formation, quantification, and significance in Maillard reactions, tailored for a scientific and professional audience.

Introduction to this compound (AMF)

This compound is an ester derivative of 5-hydroxymethylfurfural (HMF). Structurally, it is characterized by an acetoxy group (-OCH₂C(O)CH₃) at the 5-position of the furan ring, in place of the hydroxyl group found in HMF. This seemingly minor modification has significant implications for its chemical properties and sensory impact.

AMF has been identified as a key compound in certain food products, most notably in traditional balsamic vinegar, where it acts as a novel sweet taste modulator.[1][2] Its presence is associated with the long-lasting sweet taste characteristic of high-quality balsamic vinegars.[1][3][2] The formation of AMF is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occur during the heating of food.

Formation of AMF in Maillard Reactions

The precise mechanisms of AMF formation within the Maillard reaction are still an area of active research. However, it is widely accepted that AMF is formed via the acetylation of its precursor, 5-hydroxymethylfurfural (HMF). HMF itself is a well-established intermediate of the Maillard reaction, primarily formed through the acid-catalyzed dehydration of hexoses like glucose and fructose.

The proposed pathway for AMF formation can be summarized as a two-stage process:

-

Formation of HMF: In the initial stages of the Maillard reaction, reducing sugars react with amino acids to form Amadori or Heyns rearrangement products. Under acidic conditions and heat, these intermediates, as well as the sugars themselves, undergo enolization and dehydration to yield HMF.[4]

-

Acetylation of HMF: In food systems containing a source of acetyl groups, such as acetic acid, HMF can undergo esterification to form AMF. Acetic acid is a common component in fermented products like balsamic vinegar, providing the necessary reactant for this transformation.[1][3]

A hybrid synthesis system for AMF has also been described, which involves the isomerization of glucose to fructose, followed by enzymatic esterification to 1,6-diacetylfructose (DAF), and subsequent acid-catalyzed dehydration to yield AMF.[5][6][7] While this is an industrial process, it demonstrates a plausible chemical route for the formation of AMF from common precursors found in food.

Signaling Pathway for AMF Formation

The following diagram illustrates the proposed formation pathway of AMF as a branch of the Maillard reaction.

Quantitative Data on AMF

Quantitative data on AMF is primarily available for balsamic vinegar, where it has been studied for its sensory properties. The concentration of AMF can vary significantly depending on the age and quality of the vinegar, with higher concentrations generally found in premium, aged products.

| Product | AMF Concentration (mg/L) | Reference |

| Traditional Balsamic Vinegar (Premium Quality) | Higher Concentrations (specific values not consistently reported) | [1][3] |

| Balsamic Vinegar of Modena | Lower Concentrations (specific values not consistently reported) | [1][3] |

Note: Specific quantitative data for AMF in various Maillard reaction model systems is currently limited in publicly available literature, representing a significant area for future research.

Experimental Protocols

The quantification of AMF in complex food matrices is typically achieved using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The following protocol is a generalized methodology based on established methods for the analysis of HMF and other furanic compounds.[8][9]

Quantification of AMF by HPLC-DAD

1. Sample Preparation:

-

Liquid Samples (e.g., Balsamic Vinegar):

-

Dilute the sample with deionized water to bring the analyte concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

-

-

Solid Samples:

-

Homogenize the sample.

-

Perform a solid-liquid extraction with a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Centrifuge the extract to pellet solid particles.

-

The supernatant may require a clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.

-

Filter the final extract through a 0.45 µm syringe filter.

-

2. HPLC-DAD Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution with a mixture of water (often acidified with formic or phosphoric acid) and a polar organic solvent like acetonitrile or methanol. A typical starting point is a 95:5 (v/v) mixture of acidified water and acetonitrile.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Column Temperature: 25 - 35 °C.

-

DAD Wavelength: Detection is typically performed at the UV maximum of AMF, which is expected to be around 280-285 nm, similar to HMF. A full UV-Vis spectrum should be recorded to confirm peak identity and purity.

3. Calibration and Quantification:

-

Prepare a series of standard solutions of AMF of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify AMF in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of AMF in a food sample.

Significance and Future Perspectives

The discovery of AMF as a sweet taste modulator highlights the potential for Maillard reaction products to have a direct and nuanced impact on the sensory properties of food.[1][10] Unlike simple sweet compounds, modulators can alter the perception of other taste stimuli, offering exciting possibilities for flavor enhancement and sugar reduction strategies in food formulation.

For drug development professionals, furanic compounds derived from natural sources are of interest for their potential biological activities. While the bioactivity of AMF is not yet well-characterized, its precursor, HMF, has been reported to exhibit a range of effects, including antioxidant and anti-inflammatory properties. Further investigation into the pharmacological profile of AMF is warranted.

The study of AMF in Maillard reactions is a nascent field with several key areas for future research:

-

Kinetics of Formation: Detailed kinetic studies are needed to understand the rate of AMF formation under various conditions of temperature, pH, and reactant concentrations in Maillard reaction model systems.

-

Occurrence in Foods: A broader survey of thermally processed foods is required to determine the prevalence of AMF and its typical concentration ranges.

-

Sensory Impact: Further sensory studies are needed to elucidate the full impact of AMF on taste and aroma perception, including its potential interactions with other flavor compounds.

-

Bioactivity: The potential biological activities of AMF, including its metabolic fate and toxicological profile, need to be thoroughly investigated.

References

- 1. Sensomics analysis of taste compounds in balsamic vinegar and discovery of this compound as a novel sweet taste modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. Kinetics of 5-hydroxymethylfurfural formation in the sugar-amino acid model of Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. psecommunity.org [psecommunity.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of Biofuels from 5-Acetoxymethyl-2-furaldehyde (AMF)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Acetoxymethyl-2-furaldehyde (AMF), a derivative of 5-hydroxymethylfurfural (HMF), is a promising and versatile platform molecule for the production of a new generation of biofuels.[1][2] Derived from lignocellulosic biomass, AMF offers a more stable and hydrophobic alternative to HMF, making it an attractive starting material for upgrading to transportation fuels.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of various biofuel candidates from AMF, focusing on catalytic conversion pathways.

The primary route explored herein involves the conversion of AMF to 5-(arylmethyl)furfurals (AMFFs) via a Friedel-Crafts reaction, followed by subsequent hydrodeoxygenation or decarbonylation to produce fuel-like molecules.[3][4] These "hybrid biofuels" incorporate both biomass-derived furanic structures and petroleum-derived aromatic moieties, offering a strategy to optimally utilize different feedstocks.[3][4]

Key Conversion Pathways & Data

The synthesis of biofuels from AMF primarily follows a multi-step catalytic process. The initial step involves the formation of a C-C bond between AMF and an aromatic compound, followed by reactions to reduce the oxygen content and increase the energy density of the resulting molecule.

Friedel-Crafts Alkylation of Arenes with AMF

The initial step in producing hybrid biofuels from AMF is the Friedel-Crafts reaction with aromatic hydrocarbons like toluene. This reaction yields 5-(tolylmethyl)furfural (TMF), a promising diesel additive.[5][6]

Reaction Scheme:

This compound (AMF) + Toluene → 5-(Tolylmethyl)furfural (TMF) + Acetic Acid

Catalyst Performance in TMF Synthesis:

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Solvent | Yield of TMF (%) | Reference |

| Anhydrous ZnCl₂ | 50 | 120 | 3 | Nitromethane | 76 | [5] |

| Anhydrous ZnCl₂ | - | 120 | 4 | - | 67 | [4][5] |

| Anhydrous FeCl₃ | 50 | 120 | 3 | Nitromethane | 58 | [5] |

| Anhydrous AlCl₃ | 50 | 120 | 3 | Nitromethane | 42 | [5] |

Further Upgrading of AMFFs to Biofuel Candidates

AMFFs, such as TMF, can be further processed to produce more refined biofuel candidates, including 2-(arylmethyl)furans (AMFs) and 2-(arylmethyl)-5-methylfurans (AMMFs).[3]

-

Decarbonylation to 2-(arylmethyl)furans (AMFs): This step removes the aldehyde group, reducing oxygen content.

-

Hydrogenation to 2-(arylmethyl)-5-methylfurans (AMMFs): This process further increases the hydrogen content and energy density.[3]

Optimized Conditions for Further Conversion of AMFFs:

| Conversion Step | Product | Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| Decarbonylation | 2-(arylmethyl)furans (AMFs) | Pd(OAc)₂ | 150 | 2 | None (Solvent-free) | >80 | [3] |

| Hydrogenation | 2-(arylmethyl)-5-methylfurans (AMMFs) | 10% Pd/C | 100 | 4 | Methanol | >80 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 5-(tolylmethyl)furfural (TMF) from AMF

This protocol details the synthesis of TMF using an anhydrous zinc chloride catalyst, adapted from Yadav et al. (2025).[5]

Materials:

-

This compound (AMF)

-

Toluene

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Nitromethane

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (AMF) (0.5 g).

-

Add nitromethane (5 mL) as the solvent.

-

Add anhydrous zinc chloride (ZnCl₂) (50 wt% with respect to AMF).

-

Attach a condenser and place the flask on a hotplate with magnetic stirring.

-

Heat the reaction mixture to 120 °C and maintain for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.

-

Wash again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-(tolylmethyl)furfural (TMF).

Visualizations

Synthesis Pathway of Biofuels from AMF

Caption: Catalytic pathways for the synthesis of biofuels from AMF.

Experimental Workflow for TMF Synthesis

Caption: Step-by-step workflow for the synthesis of TMF.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient preparation of hybrid biofuels from biomass-derived 5-(acetoxymethyl)furfural and petroleum-derived aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biomass-derived 5-(tolylmethyl)furfural as a promising diesel additive: preparation, process scale-up, and engine studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04020E [pubs.rsc.org]

- 6. Biomass-derived 5-(tolylmethyl)furfural as a promising diesel additive: preparation, process scale-up, and engine studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 5-Acetoxymethyl-2-furaldehyde as a Versatile Monomer Intermediate for Biopolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxymethyl-2-furaldehyde (AMF) is a biomass-derived platform chemical that serves as a stable and advantageous alternative to 5-hydroxymethylfurfural (HMF) for the synthesis of furan-based biopolymers.[1][2] Unlike HMF, which can be prone to instability and polymerization under acidic conditions, AMF's acetoxy group imparts greater hydrophobicity and chemical stability, facilitating its isolation and purification to a high degree of purity (up to 99.9%).[1][3] This enhanced stability makes AMF an excellent intermediate for the production of key biopolymer monomers, including 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), which are precursors to high-performance polyesters and polyamides.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of AMF and its subsequent conversion into polymerizable monomers for biopolymer development.

Application Notes

Synthesis of this compound (AMF) from Biomass

AMF can be efficiently synthesized from carbohydrates through a multi-step process. One common pathway involves the conversion of fructose to 1,6-diacetylfructose (DAF), followed by dehydration to yield AMF.[4][5] This enzymatic and chemical hybrid approach offers a sustainable route to a stable furanic intermediate. The advantages of using AMF over HMF include its higher thermal stability and ease of isolation, which are critical for industrial-scale production of biopolymer precursors.[2][6]

Conversion of AMF to 2,5-Furandicarboxylic Acid (FDCA)

AMF can be readily oxidized to 2,5-furandicarboxylic acid (FDCA), a key monomer for the production of bio-based polyesters like polyethylene furanoate (PEF).[3] PEF is a promising substitute for petroleum-based polyethylene terephthalate (PET), exhibiting superior gas barrier properties and a higher glass transition temperature.[7][8][9] The oxidation of AMF to FDCA can be achieved using various catalytic systems, including those based on noble metals or more sustainable alternatives.[10][11][12]

Reduction of AMF to 2,5-Bis(hydroxymethyl)furan (BHMF)

The reduction of AMF yields 2,5-bis(hydroxymethyl)furan (BHMF), a versatile diol monomer.[1][13][14] BHMF can be polymerized with diacids to produce a range of furan-based polyesters with tunable properties.[2][15][16] It is also a valuable precursor for the synthesis of other specialty chemicals and materials, including resins and foams.[2][17]

Synthesis of Polymerizable Vinyl Monomers from AMF

AMF can be converted into vinyl-functionalized monomers, such as 5-acetoxymethyl-2-vinylfuran.[18][19] These monomers can undergo chain-growth polymerization to produce a different class of furan-based polymers with unique properties and potential applications in coatings, adhesives, and specialty materials.

Data Presentation